molecular formula C7H14ClN B7862121 2-(Chloromethyl)-1-ethylpyrrolidine CAS No. 64621-26-7

2-(Chloromethyl)-1-ethylpyrrolidine

Cat. No.: B7862121
CAS No.: 64621-26-7
M. Wt: 147.64 g/mol
InChI Key: QAUREVYTVNKTJH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethylpyrrolidine is an organic compound belonging to the class of chlorinated heterocyclic amines. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, substituted with a chloromethyl group at the second position and an ethyl group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of 1-ethylpyrrolidine: This method involves the reaction of 1-ethylpyrrolidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.

  • Reductive Amination: Another approach is the reductive amination of 2-chloromethylpyrrolidine with ethylamine, followed by reduction to form the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and alkoxides (RO-) are typically employed.

Major Products Formed:

  • Oxidation: Formation of chloromethyl pyrrolidone derivatives.

  • Reduction: Production of 2-(methyl)-1-ethylpyrrolidine.

  • Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

2-(Chloromethyl)-1-ethylpyrrolidine finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-1-ethylpyrrolidine exerts its effects depends on the specific application. In general, the compound may interact with biological targets through nucleophilic substitution reactions, where the chloromethyl group is replaced by another functional group. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloromethylpyrrolidine: Similar structure but lacks the ethyl group.

  • 1-Ethylpyrrolidine: Lacks the chloromethyl group.

  • 2-(Chloromethyl)-1-methylpyrrolidine: Similar but with a methyl group instead of ethyl.

Uniqueness: 2-(Chloromethyl)-1-ethylpyrrolidine is unique due to its combination of a chloromethyl group and an ethyl group on the pyrrolidine ring, which imparts distinct chemical and physical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(chloromethyl)-1-ethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN/c1-2-9-5-3-4-7(9)6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUREVYTVNKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507827
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64621-26-7
Record name 2-(Chloromethyl)-1-ethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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